molecular formula C19H23N5O2S B12241607 3-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

3-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B12241607
M. Wt: 385.5 g/mol
InChI Key: FDUHBURMVMELMC-UHFFFAOYSA-N
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Description

3-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiazole ring fused with a piperazine ring, which is further substituted with a pyrimidine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 3-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves a multi-step processThe reaction conditions often involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper salts to facilitate the coupling reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydrogen atoms on the benzothiazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. .

Scientific Research Applications

3-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include the inhibition of microbial growth by disrupting cell wall synthesis or interfering with DNA replication .

Comparison with Similar Compounds

Similar compounds to 3-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide include other benzothiazole derivatives and piperazine-containing compounds. These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activity and chemical properties. For example:

Properties

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

3-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C19H23N5O2S/c1-4-15-13(2)20-14(3)21-18(15)23-9-11-24(12-10-23)19-16-7-5-6-8-17(16)27(25,26)22-19/h5-8H,4,9-12H2,1-3H3

InChI Key

FDUHBURMVMELMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)C)C

Origin of Product

United States

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